Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
102259-72-3
VCID:
VC20778032
InChI:
InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H
SMILES:
COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl
Molecular Formula:
C18H30Cl2N2O2
Molecular Weight:
377.3 g/mol
Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride
CAS No.: 102259-72-3
Cat. No.: VC20778032
Molecular Formula: C18H30Cl2N2O2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102259-72-3 |
|---|---|
| Molecular Formula | C18H30Cl2N2O2 |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |
| Standard InChI | InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H |
| Standard InChI Key | ZHUBLLYQQAXTHL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl |
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